![molecular formula C14H8Cl2O2 B2825468 [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride CAS No. 7535-15-1](/img/structure/B2825468.png)
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’-dicarbonyl dichloride is an organic compound characterized by the presence of two carbonyl chloride groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride typically involves the chlorination of [1,1’-Biphenyl]-2,2’-dicarboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions . The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of large-scale reactors and controlled reaction conditions to ensure efficient conversion and minimize impurities.
Types of Reactions:
Substitution Reactions: [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride undergoes nucleophilic substitution reactions where the chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to [1,1’-Biphenyl]-2,2’-diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions or in the presence of catalysts.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are used in anhydrous solvents under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: The major products are [1,1’-Biphenyl]-2,2’-diamine, [1,1’-Biphenyl]-2,2’-diol, or [1,1’-Biphenyl]-2,2’-dithiol depending on the nucleophile used.
Reduction Reactions: The primary product is [1,1’-Biphenyl]-2,2’-diol.
Chemistry:
Synthesis of Polymers: [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride is used as a monomer in the synthesis of high-performance polymers and copolymers.
Catalysis: It serves as a precursor for the preparation of catalysts used in various organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential in the synthesis of biologically active molecules and pharmaceuticals.
Bioconjugation: It is used in the modification of biomolecules for enhanced stability and activity.
Industry:
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4,4’-dicarbonyl dichloride: Similar in structure but with carbonyl chloride groups at the 4,4’ positions.
[1,1’-Biphenyl]-2,2’-diamine: Contains amino groups instead of carbonyl chloride groups.
[1,1’-Biphenyl]-2,2’-diol: Contains hydroxyl groups instead of carbonyl chloride groups.
Uniqueness:
Eigenschaften
IUPAC Name |
2-(2-carbonochloridoylphenyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-13(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRDCOHQICLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)
![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2825386.png)
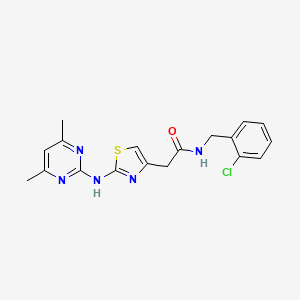
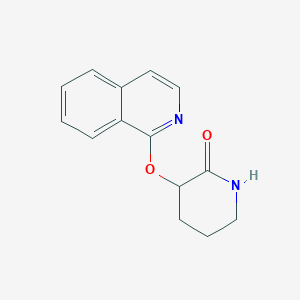
![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)
![N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2825393.png)
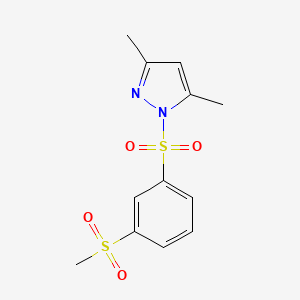
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2825398.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)
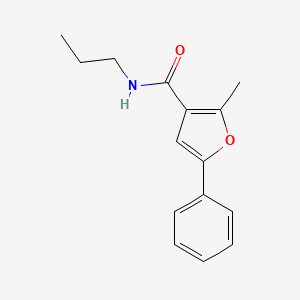
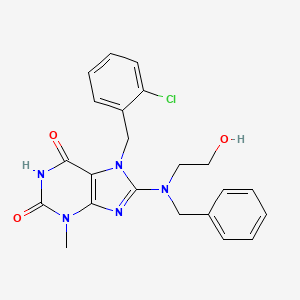
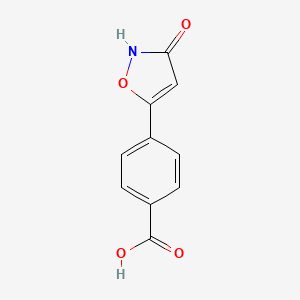
![(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2825404.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)
